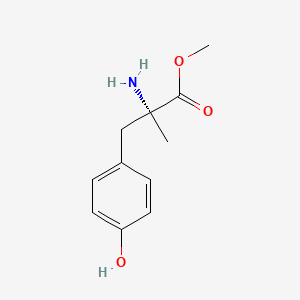
methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate is an organic compound with the molecular formula C11H15NO3 It is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate typically involves the esterification of tyrosine. One common method is to react tyrosine with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction proceeds as follows:
Tyrosine+MethanolH2SO4Methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate+Water
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which offer better control over reaction conditions and higher yields. The use of protective groups, such as tert-butoxycarbonyl (Boc), can also be employed to protect the amino group during the esterification process, which is later removed under acidic conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including its role in neurotransmitter synthesis.
Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of various bioactive compounds.
Mechanism of Action
The mechanism by which methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate exerts its effects involves its interaction with specific enzymes and receptors in the body. It acts as a precursor for the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine. The compound is metabolized by enzymes like tyrosine hydroxylase and aromatic L-amino acid decarboxylase, which convert it into active neurotransmitters that play crucial roles in the nervous system.
Comparison with Similar Compounds
Similar Compounds
Tyrosine: The parent amino acid from which methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate is derived.
Phenylalanine: Another amino acid that serves as a precursor for tyrosine.
L-DOPA: A direct precursor to dopamine, used in the treatment of Parkinson’s disease.
Uniqueness
This compound is unique due to its esterified form, which can enhance its stability and solubility compared to its parent amino acid, tyrosine. This modification allows for its use in various synthetic and industrial applications where the free amino acid might be less effective.
Properties
CAS No. |
130464-06-1 |
|---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate |
InChI |
InChI=1S/C11H15NO3/c1-11(12,10(14)15-2)7-8-3-5-9(13)6-4-8/h3-6,13H,7,12H2,1-2H3/t11-/m1/s1 |
InChI Key |
WYJJUDJUEGRXHZ-LLVKDONJSA-N |
Isomeric SMILES |
C[C@@](CC1=CC=C(C=C1)O)(C(=O)OC)N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)O)(C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















